Cas no 1084328-48-2 (2-(Iodomethyl)-1,3-thiazole)

2-(Iodomethyl)-1,3-thiazole is a versatile heterocyclic compound featuring a reactive iodomethyl group attached to a thiazole ring. This structure makes it a valuable intermediate in organic synthesis, particularly for the construction of more complex thiazole-based molecules. The iodine substituent provides a highly reactive site for nucleophilic substitution or cross-coupling reactions, enabling efficient functionalization. Its thiazole core contributes to potential biological activity, making it useful in pharmaceutical and agrochemical research. The compound exhibits good stability under standard conditions while remaining sufficiently reactive for further transformations. Its well-defined structure and purity allow for precise control in synthetic applications, facilitating the development of novel compounds with tailored properties.
2-(Iodomethyl)-1,3-thiazole structure
2-(Iodomethyl)-1,3-thiazole structure
Product name:2-(Iodomethyl)-1,3-thiazole
CAS No:1084328-48-2
MF:C4H4INS
MW:225.050731658936
CID:5262690

2-(Iodomethyl)-1,3-thiazole Chemical and Physical Properties

Names and Identifiers

    • 2-(iodomethyl)-1,3-thiazole
    • Thiazole, 2-(iodomethyl)-
    • 2-(Iodomethyl)-1,3-thiazole
    • Inchi: 1S/C4H4INS/c5-3-4-6-1-2-7-4/h1-2H,3H2
    • InChI Key: JDQMMEAURZBMBD-UHFFFAOYSA-N
    • SMILES: ICC1=NC=CS1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 1
  • Complexity: 59.7
  • Topological Polar Surface Area: 41.1
  • XLogP3: 2

2-(Iodomethyl)-1,3-thiazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-646166-5.0g
2-(iodomethyl)-1,3-thiazole
1084328-48-2 95.0%
5.0g
$2443.0 2025-03-15
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01067243-1g
2-(Iodomethyl)-1,3-thiazole
1084328-48-2 95%
1g
¥4305.0 2024-04-18
Enamine
EN300-646166-1.0g
2-(iodomethyl)-1,3-thiazole
1084328-48-2 95.0%
1.0g
$842.0 2025-03-15
Enamine
EN300-646166-10.0g
2-(iodomethyl)-1,3-thiazole
1084328-48-2 95.0%
10.0g
$3622.0 2025-03-15
Enamine
EN300-646166-0.05g
2-(iodomethyl)-1,3-thiazole
1084328-48-2 95.0%
0.05g
$707.0 2025-03-15
Enamine
EN300-646166-0.1g
2-(iodomethyl)-1,3-thiazole
1084328-48-2 95.0%
0.1g
$741.0 2025-03-15
Enamine
EN300-646166-0.25g
2-(iodomethyl)-1,3-thiazole
1084328-48-2 95.0%
0.25g
$774.0 2025-03-15
Enamine
EN300-646166-0.5g
2-(iodomethyl)-1,3-thiazole
1084328-48-2 95.0%
0.5g
$809.0 2025-03-15
Enamine
EN300-646166-2.5g
2-(iodomethyl)-1,3-thiazole
1084328-48-2 95.0%
2.5g
$1650.0 2025-03-15

Additional information on 2-(Iodomethyl)-1,3-thiazole

Professional Introduction to Compound with CAS No. 1084328-48-2 and Product Name: 2-(Iodomethyl)-1,3-thiazole

The compound CAS No. 1084328-48-2, identified by its product name 2-(Iodomethyl)-1,3-thiazole, represents a significant molecule in the realm of pharmaceutical and chemical research. This heterocyclic compound, featuring a thiazole core substituted with an iodomethyl group, has garnered attention due to its versatile applications in synthetic chemistry and medicinal chemistry. The structural uniqueness of this compound lies in its ability to serve as a key intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

Recent advancements in the field of drug discovery have highlighted the importance of thiazole derivatives in addressing various therapeutic challenges. The iodomethyl substituent on the 1,3-thiazole ring introduces a reactive site that can be exploited for further functionalization, making it an invaluable building block for medicinal chemists. Studies have demonstrated that derivatives of this compound exhibit promising biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. These findings underscore the potential of 2-(Iodomethyl)-1,3-thiazole as a precursor in the design of next-generation pharmaceuticals.

In the context of modern chemical synthesis, the reactivity of 2-(Iodomethyl)-1,3-thiazole has been extensively explored. The iodine atom provides a handle for various coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are pivotal in constructing biaryl systems prevalent in many bioactive molecules. Additionally, nucleophilic substitution reactions at the iodomethyl position allow for the introduction of diverse functional groups, enabling the creation of structurally diverse libraries for high-throughput screening.

The compound's significance extends beyond its synthetic utility; it also plays a crucial role in understanding molecular interactions at the biochemical level. The thiazole ring is a motif commonly found in natural products and pharmacologically active compounds, suggesting that modifications on this scaffold could yield novel bioactivities. For instance, recent research has shown that thiazole derivatives can modulate enzyme activity and interfere with pathogenic pathways, making them attractive candidates for therapeutic intervention.

From a computational chemistry perspective, the electronic properties of 2-(Iodomethyl)-1,3-thiazole have been scrutinized to predict its reactivity and binding affinity. Density Functional Theory (DFT) calculations have revealed insights into the molecule's optimized geometry and electronic distribution, which are essential for rational drug design. These computational studies not only aid in predicting potential interactions with biological targets but also guide experimental efforts by highlighting key structural features that influence biological activity.

The pharmaceutical industry has recognized the potential of thiazole-based compounds as lead candidates for drug development. Several clinical trials are underway evaluating derivatives of this class for their efficacy against diseases such as cancer and infectious disorders. The success of these trials could pave the way for incorporating 2-(Iodomethyl)-1,3-thiazole into future drug pipelines. Furthermore, its role as a scaffold for structure-activity relationship (SAR) studies is invaluable in optimizing potency and selectivity.

In conclusion,2-(Iodomethyl)-1,3-thiazole (CAS No. 1084328-48-2) stands as a testament to the innovative spirit of chemical research. Its unique structural features and reactivity make it a cornerstone in synthetic and medicinal chemistry. As research continues to uncover new applications and therapeutic potentials,this compound will undoubtedly remain at the forefront of scientific exploration.

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